ALENTEMOL

Neuropharmacology Dopamine autoreceptor agonism In vivo electrophysiology

Alentemol (CAS 112892-01-0, racemic U-66444B) is the preferred tool for sustained, complete cessation of dopaminergic neuronal firing without tolerance—unlike apomorphine, which induces rapid tachyphylaxis. Its 3-fold systemic potency advantage over apomorphine stems from preferential presynaptic D2 autoreceptor access rather than intrinsic postsynaptic efficacy, minimizing experimental confounds in DA release regulation, autoreceptor desensitization, and synaptic plasticity studies. The active (+)-enantiomer (U-68553B) paired with the inactive (-)-enantiomer as a matched brain-exposure negative control provides an ideal probe set for SAR campaigns. Validated HPLC-fluorescence methods with 0.1 ng/mL LLOQ in plasma are directly transferable for bioanalytical quantification.

Molecular Formula C19H25NO
Molecular Weight 283.413
CAS No. 112892-01-0
Cat. No. B1141758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALENTEMOL
CAS112892-01-0
Molecular FormulaC19H25NO
Molecular Weight283.413
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alentemol (CAS 112892-01-0) for Research Procurement: Dopamine Autoreceptor Agonist Baseline Profile


Alentemol (INN, developmental code U-66444B), also known as alentamol, is a racemic small-molecule dopamine (DA) autoreceptor agonist belonging to the 2-amino-2,3-dihydro-1H-phenalene chemotype [1]. It was originally developed by Pharmacia Corporation (Upjohn) as an antipsychotic agent, but was never advanced to market [2]. Its active (+)-enantiomer is designated U-68553B [3]. Alentemol functions as a selective agonist at presynaptic D2 dopamine autoreceptors, inhibiting neuronal firing and DA release, with markedly less activity at postsynaptic D2 receptors compared to classical DA agonists [4].

Why Alentemol (U-66444B) Cannot Be Substituted by Generic DA Autoreceptor Agonists for Specialized Research


The class of dopamine autoreceptor agonists includes structurally and functionally diverse molecules (apomorphine, preclamol, talipexole, quinpirole), yet their pharmacological profiles diverge critically in selectivity, intrinsic efficacy at pre- vs. postsynaptic sites, propensity for tolerance development, and off-target receptor engagement [1]. Even within the same dihydrophenalene chemotype, a simple hydroxyl positional isomer (4-OH vs. 5-OH) fundamentally alters receptor selectivity from a comparatively selective DA autoreceptor agonist to a mixed 5-HT1A/DA D2 agonist with anxiolytic rather than antipsychotic character [2]. The quantitative evidence below demonstrates exactly where alentemol sits relative to its closest analogs and why it must be specified by its precise chemical identity for rigorous experimental work.

Alentemol Head-to-Head Evidence: Quantified Differentiation Versus Closest Autoreceptor Agonist Comparators


3-Fold Higher Potency than Apomorphine at Silencing Substantia Nigra DA Neurons In Vivo

In chloral hydrate-anesthetized rats, the racemate U-66444B (alentemol) depressed dopamine neurons in the substantia nigra pars compacta and ventral tegmental area with a potency three times that of the prototypical DA agonist apomorphine [1]. At sufficient doses, U-66444B produced complete neuronal silencing, whereas apomorphine showed weaker and less complete suppression. The active (+)-enantiomer U-68553B was confirmed to carry the pharmacological activity [2]. This was a direct head-to-head experiment within the same study.

Neuropharmacology Dopamine autoreceptor agonism In vivo electrophysiology

Superior Duration of DA Release Depression at 5-Fold Lower Dose Versus Apomorphine

Direct in vivo chronoamperometric measurement of DA release demonstrated that 100 µg/kg of the active enantiomer U-68553B (alentemol active isomer) produced a DA release depression that was 'more dramatic and more prolonged' than that elicited by 500 µg/kg apomorphine — a five-fold higher dose of the comparator [1]. This head-to-head observation under identical experimental conditions establishes that alentemol's active species has both greater maximal effect and longer duration of action on presynaptic DA terminals relative to apomorphine.

In vivo voltammetry Dopamine release Autoreceptor pharmacology

Absence of Rapid Tachyphylaxis Distinguishes Alentemol from Apomorphine

Apomorphine-induced DA neuronal depression was accompanied by rapid tachyphylaxis (diminishing response upon repeated exposure), whereas neither U-66444B nor U-68553B exhibited tachyphylaxis [1]. Furthermore, after twice-daily s.c. administration of 0.6 mg/kg U-66444B for 2 weeks, the potency of the compound in depressing DA neurons was not significantly affected, indicating a weak propensity to produce pharmacological tolerance [2]. This functional differentiation is critical for experiments requiring stable, reproducible autoreceptor activation across time.

Tachyphylaxis Receptor desensitization Chronic dosing

Presynaptic vs. Postsynaptic Selectivity Profile Compared to Apomorphine

Iontophoretic application of U-66444B and apomorphine onto caudate neurons revealed that both compounds were approximately equipotent at postsynaptic D2 receptors when applied directly [1]. However, when administered systemically, U-66444B was 3-fold more potent at depressing DA cell firing (a presynaptic autoreceptor-mediated effect) than apomorphine, while being equipotent at postsynaptic sites. This divergence between presynaptic and postsynaptic potency ratios indicates greater functional selectivity for autoreceptors [2]. By contrast, apomorphine and compounds such as talipexole (B-HT 920) show less presynaptic preference and act as full agonists at postsynaptic D2 sites as well [3].

Autoreceptor selectivity Presynaptic vs. postsynaptic Dopamine D2 receptor

Chemotype Divergence: 5-OH vs. 4-OH Dihydrophenalene Positional Isomers Dictate Receptor Selectivity

The 5-hydroxy substitution of alentemol (U-66444B) is a critical structural determinant of its selective DA autoreceptor profile. The 4-hydroxy positional isomer, U-67413B (4-hydroxydipropylaminodihydrophenalene), binds with high affinity to both 5-HT1A and D2 receptor sites and produces a mixed serotonergic/dopaminergic pharmacological profile with anxiolytic properties, including 5-HT1A behavioral syndrome in rats and effects on noradrenergic neurons [1]. U-67413B was developed as an anxiolytic/antidepressant, not an antipsychotic, and is described as a more effective anxiolytic than buspirone, gepirone, and ipsapirone [2]. This demonstrates that a single hydroxyl positional change on the dihydrophenalene scaffold fundamentally rewires receptor occupancy and therapeutic indication, making compound identity verification essential for reproducible pharmacological studies.

Structure-activity relationship Dihydrophenalene chemotype Receptor selectivity

Enantioselective Pharmacology: Activity Resides Exclusively in the (+)-Enantiomer (U-68553B)

The pharmacological activity of racemic alentemol (U-66444B) resides almost entirely in the (+)-stereoisomer, U-68553B [1]. In the comprehensive evaluation by von Voigtlander et al. (1989), the enantiomers of U-66444B were separately profiled in functional, biochemical, and pharmacokinetic assays. The (+)-enantiomer (U-68553B) was far more potent than the (-)-enantiomer in all DA autoreceptor-mediated endpoints (hypothermia, locomotor inhibition, DA synthesis reduction, DA release reduction), and this potency difference was attributed to pharmacodynamics rather than pharmacokinetics, as both enantiomers generated comparable brain levels after administration [2]. This is in contrast to some other DA agonists such as the 3-PPP enantiomers, where both (+)- and (-)-forms show distinct but significant pharmacological activity (agonist vs. antagonist properties) [3].

Stereochemistry Enantiomeric pharmacology Drug metabolism and pharmacokinetics

Alentemol (U-66444B / U-68553B) Best-Fit Research and Industrial Application Scenarios


In Vivo Electrophysiological Studies Requiring Complete, Sustained Silencing of Midbrain DA Neurons Without Tachyphylaxis

Alentemol (racemic U-66444B or active enantiomer U-68553B) is the preferred tool compound for in vivo extracellular single-unit recording experiments where complete cessation of DA neuronal firing in substantia nigra or ventral tegmental area must be achieved and maintained over extended recording sessions. Unlike apomorphine, which induces rapid tachyphylaxis and does not produce complete silencing, alentemol silences DA neurons completely at sufficient doses and maintains response stability without tolerance over subchronic dosing periods [1]. The 3-fold potency advantage over apomorphine and the absence of postsynaptic DA receptor overdrive at autoreceptor-effective doses further minimizes experimental confounds [2]. Recommended concentration: 100 µg/kg U-68553B s.c. for prolonged DA release suppression in rat in vivo voltammetry studies [3].

Selective Presynaptic DA Autoreceptor Pharmacology Studies Requiring D2 Agonism Without Postsynaptic Activation

For experimental paradigms that demand selective presynaptic DA D2 autoreceptor activation with minimal postsynaptic D2 receptor stimulation — such as studies of feedback regulation of DA synthesis and release, autoreceptor desensitization mechanisms, or presynaptic modulation of synaptic plasticity — alentemol offers a functionally validated selectivity window. Systemic alentemol depresses DA cell firing with 3-fold greater potency than apomorphine, yet when applied directly postsynaptically (iontophoretically) the two compounds are equipotent [1]. This confirms that alentemol's greater systemic potency derives from preferential autoreceptor access or coupling, not intrinsic postsynaptic efficacy. This selectivity profile is superior to talipexole (B-HT 920), which is a full agonist at both pre- and postsynaptic D2 receptors and additionally activates α2-adrenoceptors and blocks 5-HT3 receptors [4].

Structure-Activity Relationship Studies of Dihydrophenalene-Based Dopamine Receptor Ligands

The dihydrophenalene chemotype provides a rigid, conformationally constrained scaffold for probing DA receptor agonist pharmacophores. Alentemol (5-OH substitution) and U-67413B (4-OH substitution) represent a pair of positional isomers with sharply divergent receptor selectivity profiles: 5-OH → selective DA autoreceptor agonism (antipsychotic-like); 4-OH → mixed 5-HT1A/D2 agonism (anxiolytic-like) [5][6]. This pair, together with the methyl-substituted analogs that switch from agonist to antagonist activity [7], provides a chemical probe set for mapping the structural determinants of D2 autoreceptor vs. 5-HT1A selectivity on a single rigid scaffold. Alentemol's clean enantiomeric pharmacology (only (+)-U-68553B active, with the (-)-enantiomer available as a negative control with matched brain exposure) further enhances its utility as a reference compound in SAR campaigns [8].

Analytical Method Development and Bioanalytical Quantification of Dihydrophenalene Compounds in Biological Matrices

Validated HPLC-fluorescence methods have been published for the quantification of alentemol hydrobromide in human blood plasma and urine, achieving a lower limit of quantitation (LLOQ) of 0.1 ng/mL in plasma using solid-phase extraction with carboxylic acid-derivatized silica and fluorescence detection [9]. This methodology was deployed in early clinical pharmacokinetic studies and provides a directly transferable analytical platform for laboratories quantifying alentemol or structurally related dihydrophenalenes in biological matrices. The established sample preparation and detection parameters reduce method development time for bioanalytical core facilities supporting preclinical or clinical alentemol studies.

Quote Request

Request a Quote for ALENTEMOL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.